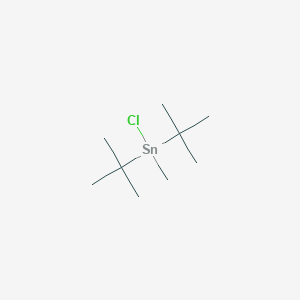
Di-tert-butyl(chloro)methylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl(chloro)methylstannane is an organotin compound with the molecular formula C9H19ClSn. It is characterized by the presence of two tert-butyl groups, a chlorine atom, and a methyl group attached to a tin atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Di-tert-butyl(chloro)methylstannane can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with methylstannane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound. Another method involves the use of Grignard reagents, where tert-butylmagnesium chloride reacts with methylstannane to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
Di-tert-butyl(chloro)methylstannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as alkoxides, amines, or thiols.
Oxidation and Reduction: The tin center can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state species.
Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions typically occur under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or halogens can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in Stille coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides yield alkoxy-substituted stannanes, while coupling reactions produce new carbon-carbon bonded compounds.
科学研究应用
Di-tert-butyl(chloro)methylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, including their role as anticancer agents.
Industry: It is used in the production of polymers and other materials, where its reactivity can be harnessed to create specific functional groups.
作用机制
The mechanism by which di-tert-butyl(chloro)methylstannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with different ligands, facilitating reactions such as substitution and coupling. The presence of the tert-butyl groups provides steric hindrance, influencing the reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
Di-tert-butylchlorophosphine: Similar in structure but contains a phosphorus atom instead of tin.
Di-tert-butylchlorosilane: Contains a silicon atom instead of tin.
Di-tert-butylchlorogermane: Contains a germanium atom instead of tin.
Uniqueness
Di-tert-butyl(chloro)methylstannane is unique due to the presence of the tin atom, which imparts distinct reactivity compared to its phosphorus, silicon, and germanium analogs. The tin center allows for specific types of reactions, such as Stille coupling, which are not possible with the other elements.
属性
CAS 编号 |
110883-09-5 |
|---|---|
分子式 |
C9H21ClSn |
分子量 |
283.42 g/mol |
IUPAC 名称 |
ditert-butyl-chloro-methylstannane |
InChI |
InChI=1S/2C4H9.CH3.ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;1H3;1H;/q;;;;+1/p-1 |
InChI 键 |
OOFWNOPXZCDPPX-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)[Sn](C)(C(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
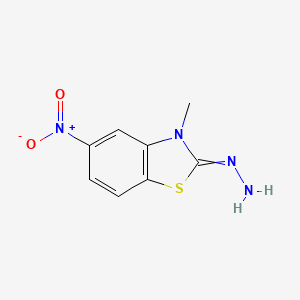
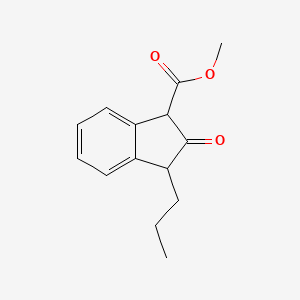
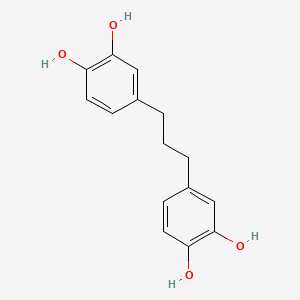
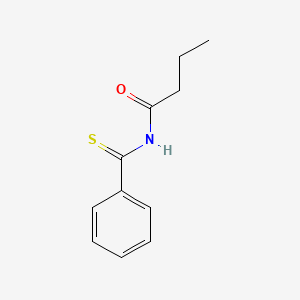
![4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14335564.png)
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
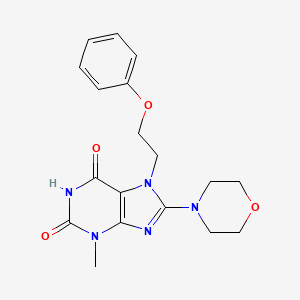
![Bis[4-(dihexylamino)phenyl]methanone](/img/structure/B14335573.png)
![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)

![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)

